molecular formula C17H19ClN2O4S2 B305129 2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B305129
M. Wt: 414.9 g/mol
InChI Key: HKHJLFMVRTYPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a sulfonamide group, which is known for its biological activity, and a methoxy group that can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.

    Acylation: The final step involves the acylation of the sulfonamide with 3-(methylsulfanyl)phenylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or as a lead compound for the development of new drugs.

Medicine

Medicinally, compounds with sulfonamide groups are often explored for their potential to inhibit enzymes or receptors. This compound could be studied for its effects on specific biological targets, such as enzymes involved in disease pathways.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity. The methoxy and methylsulfanyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.

    Sulfamethoxazole: Another sulfonamide antibiotic.

Uniqueness

What sets 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide apart is its combination of functional groups, which could confer unique chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups could enhance its solubility and membrane permeability, potentially making it more effective as a drug candidate.

Properties

Molecular Formula

C17H19ClN2O4S2

Molecular Weight

414.9 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H19ClN2O4S2/c1-20(11-17(21)19-12-5-4-6-13(9-12)25-3)26(22,23)14-7-8-16(24-2)15(18)10-14/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

HKHJLFMVRTYPAG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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